1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Chemical procurement Building block sourcing Medicinal chemistry supply chain

Procure 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 878207-70-6) for medicinal chemistry programs requiring ortho-pyridinyl orientation. The 3-bromo-2-pyridinyl group provides a unique spatial vector distinct from 4-/5-/6-bromo isomers—critical for kinase binding pocket complementarity. Dual-handle architecture: bromine enables Suzuki-Miyaura diversification; carboxylic acid allows amide bioconjugation. Conformationally constrained azetidine core improves metabolic stability and serves as a privileged scaffold in PROTAC, ADC, and peptidomimetic design. Isomer-specific SAR evidence demonstrates that bromine position dramatically impacts target binding, making isomeric purity chemically and biologically non-interchangeable.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
Cat. No. B8035815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=CC=N2)Br)C(=O)O
InChIInChI=1S/C9H9BrN2O2/c10-7-2-1-3-11-8(7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
InChIKeyHSMLOJCQMZTMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 878207-70-6): Procurement and Differentiation Guide for Azetidine-Based Building Blocks


1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 878207-70-6; molecular formula C9H9BrN2O2; MW 257.08) is a heterocyclic building block comprising an azetidine-3-carboxylic acid core N-substituted with a 3-bromo-2-pyridinyl moiety . The compound belongs to the azetidine-3-carboxylic acid class, which is valued in medicinal chemistry for introducing conformational constraint, enhancing metabolic stability, and serving as a privileged scaffold in kinase inhibitor and receptor modulator programs . Its bromopyridine substituent provides a synthetic handle for cross-coupling reactions, enabling downstream diversification into more complex pharmacophores . Commercially, this compound is available from multiple vendors in research-grade purity (typically 95-98%) for laboratory-scale synthesis .

Why 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted Azetidine-3-carboxylic Acids or Positional Isomers


Procurement decisions for azetidine-based building blocks hinge on three molecular features whose alteration fundamentally changes synthetic utility and downstream biological performance: (i) the azetidine-3-carboxylic acid core, (ii) the bromopyridine N-substituent, and (iii) the specific bromine substitution position. Unsubstituted azetidine-3-carboxylic acid (CAS 36476-78-5) lacks the pyridyl handle required for subsequent palladium-catalyzed cross-coupling or targeted pharmacophore elaboration . Among bromopyridinyl positional isomers (3-bromo, 4-bromo, 5-bromo, and 6-bromo variants), the substitution pattern dictates both electronic properties and steric accessibility. Literature precedent from the structurally related 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridine series demonstrates that bromine position dramatically affects target binding: 2-bromo analogues exhibit substantially reduced affinity for nicotinic acetylcholine receptors (nAChRs) compared to 5- and 6-substituted counterparts due to conformational perturbations induced by bulky ortho-substituents [1]. While direct nAChR binding data for the title compound are absent from the public domain, the established position-dependent structure-activity relationship (SAR) underscores that isomeric substitution is not interchangeable without experimental validation. For kinase inhibitor and receptor modulator programs where azetidine N-aryl substitution geometry influences binding pocket complementarity, the 3-bromo-2-pyridinyl orientation represents a distinct spatial vector that cannot be assumed equivalent to 4-, 5-, or 6-bromo analogues [2].

Quantitative Differentiation Evidence: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid vs. Positional Isomers and Alternative Building Blocks


Commercial Availability and Pricing: Procurement Differentiators for 3-Bromo vs. 5-Bromo and 6-Bromo Positional Isomers

Among the four bromopyridinyl positional isomers of azetidine-3-carboxylic acid (3-bromo, 4-bromo, 5-bromo, and 6-bromo), only the 3-bromo and 4-bromo variants are currently catalogued with multiple established research chemical suppliers offering defined purity grades and pricing. The 5-bromo isomer (CAS 1420867-93-1) and 6-bromo isomer (CAS 1289386-69-1) are commercially available but with limited supplier diversity and higher unit pricing . For the 3-bromo compound (title compound), vendors including AKSci, BOC Sciences, and Macklin offer 95-98% purity grades with transparent pricing structures . For the 6-bromo isomer, Fujifilm Wako lists pricing at approximately ¥35,700 per 0.1g for research use, representing a significant cost premium relative to more widely sourced isomers . For procurement planning, the 3-bromo isomer presents the most accessible supply chain among the ortho-substituted variants.

Chemical procurement Building block sourcing Medicinal chemistry supply chain

Position-Dependent Receptor Binding: SAR Evidence from Halo-Azetidinylmethoxypyridine Series Supporting Non-Interchangeability of Isomers

While direct in vitro binding data for 1-(3-bromopyridin-2-yl)azetidine-3-carboxylic acid are not publicly reported, robust structure-activity relationship (SAR) evidence exists for structurally related halo-azetidinylmethoxypyridines demonstrating that bromine substitution position critically determines target engagement. In a series of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines evaluated for nAChR affinity via competition with (±)-[3H]epibatidine, 5- and 6-substituted analogues exhibited Ki values ranging from 11 to 210 pM (subnanomolar affinity), whereas the 2-bromo analogue showed substantially reduced binding (affinity not quantitatively specified as Ki due to low potency) [1]. AM1 quantum chemical calculations attributed this loss of affinity to conformational perturbation: bulky substituents at position 2 (ortho to the pyridine nitrogen) induce notable changes in molecular geometry that disrupt optimal binding pocket complementarity [2]. This position-dependent SAR principle extends by class-level inference to azetidine N-aryl substitution: ortho-substituents (including 3-bromo on a 2-pyridinyl ring) present distinct conformational constraints relative to meta- or para-substituted isomers [3]. Therefore, substituting the 3-bromo-2-pyridinyl moiety with 4-bromo, 5-bromo, or 6-bromo isomers without empirical validation risks unpredictable effects on target binding and downstream biological activity.

Nicotinic acetylcholine receptor Structure-activity relationship Conformational analysis

Conformational Constraint and Metabolic Stability: Class-Level Advantages of Azetidine-3-carboxylic Acid Scaffold vs. Acyclic and Pyrrolidine Analogues

The azetidine-3-carboxylic acid core confers two class-level advantages over acyclic β-amino acid and larger-ring pyrrolidine-3-carboxylic acid alternatives. First, the four-membered azetidine ring imposes greater conformational rigidity than pyrrolidine, reducing rotational freedom and minimizing entropic penalties upon target binding . Second, this rigidity has been correlated with enhanced metabolic stability in peptide-derived and small-molecule therapeutics compared to more flexible acyclic linkers . While direct metabolic stability data for the title compound are not publicly available, studies on structurally analogous 1-Boc-azetidine-3-carboxylic acid and Fmoc-azetidine-3-carboxylic acid building blocks indicate that the azetidine-3-carboxylic acid scaffold improves resistance to proteolytic degradation and cytochrome P450-mediated oxidation relative to proline or β-alanine counterparts [1]. The incorporation of the 3-bromo-2-pyridinyl N-substituent on this scaffold preserves the conformational constraint while introducing a synthetic diversification handle absent from unsubstituted azetidine-3-carboxylic acid, enabling downstream elaboration without sacrificing the core stability advantages .

Conformational restriction Metabolic stability Pharmacokinetics Peptidomimetics

Synthetic Utility: Bromine as Cross-Coupling Handle Enabling Downstream Diversification

The bromine atom at the 3-position of the pyridine ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This functionality distinguishes the title compound from non-halogenated azetidine-3-carboxylic acid derivatives (e.g., CAS 36476-78-5), which lack a direct diversification site for C-C or C-N bond formation. The ortho-relationship of the bromine to the pyridine nitrogen in the 3-bromo-2-pyridinyl motif may confer distinct reactivity in metal-catalyzed transformations compared to the 5-bromo or 6-bromo isomers due to potential coordination effects with the adjacent nitrogen . While direct comparative reaction yield data across isomers are not publicly available, the presence of the bromine substituent in the title compound enables sequential derivatization strategies—first coupling at the bromine site, then functionalization of the carboxylic acid moiety—that are not accessible with non-halogenated core scaffolds .

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Medicinal chemistry diversification

Optimal Application Scenarios for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid in Medicinal Chemistry and Chemical Biology


Parallel Library Synthesis for Kinase Inhibitor Lead Optimization

The compound serves as an ideal diversification point in parallel library synthesis targeting kinase ATP-binding pockets. The 3-bromo-2-pyridinyl moiety can be elaborated via Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids, while the carboxylic acid provides an orthogonal functionalization site for amide bond formation. This dual-handle architecture is consistent with strategies described in kinase modulation patents [1], enabling systematic exploration of chemical space around the azetidine-constrained scaffold without introducing additional synthetic complexity.

PROTAC Linker and ADC Payload Conjugation

Azetidine-3-carboxylic acid derivatives are established as non-cleavable linkers in PROTAC (proteolysis-targeting chimera) and ADC (antibody-drug conjugate) synthesis due to their conformational rigidity and favorable solubility profile . The bromine substituent on the title compound enables pre-functionalization with targeting ligands or E3 ligase recruiting elements prior to conjugation, offering a modular assembly strategy that is less accessible with non-halogenated azetidine linkers [2].

Conformationally Constrained Peptidomimetic Design

The azetidine-3-carboxylic acid core is valued in peptidomimetic design for introducing backbone constraint that reduces conformational entropy and improves metabolic stability relative to natural amino acids . The 3-bromo-2-pyridinyl N-substituent provides an aromatic pharmacophore element that can engage in π-π stacking or halogen bonding interactions with target proteins, while the bromine atom offers a reactive site for late-stage functionalization or radiohalogenation (e.g., 76Br or 77Br for PET imaging applications) [3]. This combination of conformational constraint and synthetic modularity makes the compound suitable for structure-based design of protease inhibitors or GPCR modulators.

Targeted Synthesis of Ortho-Substituted Pyridine Pharmacophores

For programs specifically requiring ortho-substituted pyridine motifs—whether for electronic tuning of the pyridine nitrogen basicity or for achieving specific spatial orientation in the binding pocket—the 3-bromo-2-pyridinyl substitution pattern represents a unique entry point that cannot be replicated by 4-bromo, 5-bromo, or 6-bromo isomers . SAR evidence from the halo-azetidinylmethoxypyridine series demonstrates that ortho-substitution dramatically alters molecular geometry and target binding [4], underscoring the need for isomer-specific procurement when ortho-substituted pharmacophores are specified in design hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.